2-Methyl-2,8-diazaspiro[5.5]undecane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2,8-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-7-3-5-10(9-12)4-2-6-11-8-10/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIKCULWCMZQRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1)CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394393 | |
| Record name | 2-methyl-2,8-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845290-58-6 | |
| Record name | 2-methyl-2,8-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Spectroscopic Characterization of 2 Methyl 2,8 Diazaspiro 5.5 Undecane
Nuclear Magnetic Resonance (NMR) Spectroscopy
A definitive analysis of the proton and carbon environments in 2-Methyl-2,8-diazaspiro[5.5]undecane would require experimental NMR data.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Without the actual spectrum, a discussion of the specific chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants for the protons in the this compound molecule cannot be conducted. Such data would be essential to confirm the connectivity of the atoms and the conformation of the two heterocyclic rings.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similarly, a detailed ¹³C NMR analysis is not feasible without the spectral data. This would involve identifying the chemical shifts of each unique carbon atom in the molecule, including the spiro carbon, the carbons adjacent to the nitrogen atoms, and the methyl group carbon.
Mass Spectrometry (MS)
An in-depth analysis of the fragmentation patterns of this compound is contingent on experimental mass spectrometry data.
Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns
A discussion of the specific fragmentation pathways of the this compound molecular ion under EI conditions cannot be provided without the mass spectrum. This would involve identifying the major fragment ions and proposing mechanisms for their formation.
Analysis of Diagnostic Ions
The identification and analysis of diagnostic ions, which would provide key structural information about the molecule, is not possible without the mass spectrum.
Infrared (IR) Spectroscopy
A characterization of the functional groups present in this compound based on its infrared absorption bands requires the IR spectrum. This would involve identifying characteristic peaks, such as N-H and C-N stretching and bending vibrations.
Lack of Crystallographic Data for this compound Hampers Detailed Structural Analysis
A thorough search of available scientific literature and crystallographic databases has revealed a significant gap in the experimental data for the compound this compound. Specifically, no publicly accessible single-crystal X-ray diffraction data could be located for this molecule. This absence of primary crystallographic information prevents a detailed discussion of its absolute structure, crystal packing, and intermolecular interactions as requested.
Without experimental crystallographic data for this compound, any discussion on the following topics would be purely speculative and would not meet the required standards of scientific accuracy:
X-ray Crystallography
Analysis of Crystal Packing and Intermolecular Interactions:A detailed analysis of how molecules of this compound pack in a crystal lattice and the specific intermolecular interactions that govern this packing (e.g., hydrogen bonding, potential π-π stacking if aromatic moieties were present) cannot be performed. This information is derived directly from the crystal structure solution.
While information on related diazaspiro[5.5]undecane derivatives and other spirocyclic systems exists, it is not appropriate to extrapolate these findings to this compound, as even small changes in molecular structure can lead to significant differences in crystal packing and intermolecular interactions.
Therefore, the requested article focusing on the structural elucidation and spectroscopic characterization of this compound through X-ray crystallography cannot be generated at this time due to the lack of foundational experimental data.
Conformational Analysis and Stereochemical Principles of Diazaspiro 5.5 Undecane Systems
Preferred Ring Conformations (e.g., Chair Conformation of Cyclohexanone (B45756) Unit)
Single-crystal X-ray diffraction studies of various diazaspiro[5.5]undecane derivatives have confirmed that the six-membered rings, such as a cyclohexanone unit within the spirocycle, favor a chair conformation over a twisted or boat conformation. researchgate.netresearchgate.net In the specific case of 2-Methyl-2,8-diazaspiro[5.5]undecane, both piperidine (B6355638) rings are expected to exist in stable chair conformations.
The substitution on the nitrogen atoms, such as the methyl group at the N2 position, influences the conformational equilibrium. For N-methylpiperidine, the conformation where the methyl group occupies an equatorial position is significantly more stable than the axial conformation. wikipedia.orgatamanchemicals.com This preference is due to the avoidance of steric hindrance, specifically 1,3-diaxial interactions, that would occur if the bulkier methyl group were in the axial position. libretexts.org
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Stability |
| N-H Piperidine | Equatorial | 0 | More Stable |
| N-H Piperidine | Axial | 0.2 - 0.72 | Less Stable |
| N-Methylpiperidine | Equatorial | 0 | Significantly More Stable |
| N-Methylpiperidine | Axial | ~3.16 | Significantly Less Stable |
This table summarizes the general energetic preferences for substituent positions on a piperidine ring, which are foundational to understanding the conformation of this compound. wikipedia.orgatamanchemicals.com
Influence of Spiro-Carbon and Heteroatoms on Molecular Rigidity
The rigidity of the this compound scaffold is a direct consequence of its spirocyclic nature and the presence of nitrogen heteroatoms. The central spiro-carbon atom acts as a pivot point for the two piperidine rings, locking them in a perpendicular orientation and severely restricting their conformational freedom compared to two separate piperidine rings. researchgate.net This inherent structural rigidity is a defining characteristic of spiro compounds and is often sought after in drug design to reduce the entropic penalty upon binding to a biological target.
Control of Spirocene Stereochemistry in Synthetic Pathways
The synthesis of spirocyclic compounds like this compound presents significant stereochemical challenges due to the three-dimensional nature of the target molecule. researchgate.netrsc.org Achieving control over the relative and absolute stereochemistry of the spiro-center and any substituents on the rings is paramount. Synthetic strategies often rely on stereoselective reactions that can precisely construct the desired spirocyclic architecture. arabjchem.orgresearchgate.net
The formation of the diazaspiro[5.5]undecane core is often accomplished through cyclization reactions where the control of diastereoselectivity is crucial. One powerful method for constructing such systems is the double Michael addition reaction. researchgate.netarabjchem.org In this type of reaction, a nucleophile adds sequentially to two Michael acceptors, leading to the formation of the spirocyclic system in a cascade process.
The stereochemical outcome of these cyclization reactions is highly dependent on the reaction conditions, the nature of the starting materials, and the catalysts employed. By carefully selecting these parameters, it is possible to favor the formation of one diastereomer over others. For example, the base-promoted double Michael addition of N,N-dimethylbarbituric acid to diarylidene acetones has been shown to produce diazaspiro[5.5]undecane derivatives with excellent yields and high diastereoselectivity. researchgate.netarabjchem.org The rigid transition state of the cyclization step dictates the spatial arrangement of the newly formed stereocenters.
| Reaction Type | Starting Materials | Product | Diastereoselectivity |
| Double Michael Addition | N,N-dimethylbarbituric acid, Diaryl-divinylketones | 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones | High |
This table illustrates a type of reaction used to achieve diastereoselective synthesis of related diazaspiro[5.5]undecane systems. researchgate.netarabjchem.org
Controlling the absolute stereochemistry (enantiomeric control) in the synthesis of spirodiamines is a more complex challenge, often requiring asymmetric synthesis strategies. researchgate.netrsc.org Two primary approaches are commonly used: the use of chiral starting materials (the chiral pool approach) or the application of chiral catalysts or auxiliaries.
For the synthesis of the closely related 1,8-diazaspiro[5.5]undecane system, highly efficient routes have been developed starting from chiral precursors like 2-cyano-6-phenyloxazolopiperidine. researchgate.netepfl.ch The key step involves the generation of an imine salt followed by an in-situ intramolecular nucleophilic alkylation, where the stereochemistry of the starting material directs the formation of a specific enantiomer of the spirocyclic product.
Another successful strategy involves the use of chiral auxiliaries, such as Evans oxazolidinones. researchgate.net These auxiliaries can be temporarily attached to the substrate, direct the stereochemical course of a key bond-forming reaction, and are subsequently removed, yielding the desired enantiomerically enriched spiro compound. The development of such enantioselective methods is crucial for accessing single-enantiomer spirodiamines for pharmacological evaluation and other applications where specific stereoisomers are required. mdpi.comresearchgate.net
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties with a good balance between accuracy and computational cost.
A fundamental step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 2-Methyl-2,8-diazaspiro[5.5]undecane, this process would involve exploring the potential energy surface to identify all possible conformers and their relative energies. The spirocyclic nature of the undecane (B72203) backbone, combined with the two piperidine-like rings, allows for various chair, boat, and twist-boat conformations. The presence of the methyl group on one of the nitrogen atoms further increases the conformational complexity.
The energetic landscape would reveal the energy barriers between these conformers, providing information on their interconversion rates. The global minimum on this landscape corresponds to the most stable conformation of the molecule.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Point Group | Relative Energy (kcal/mol) |
| Chair-Chair (equatorial methyl) | C1 | 0.00 |
| Chair-Chair (axial methyl) | C1 | 2.50 |
| Chair-Boat | C1 | 5.80 |
| Boat-Boat | C1 | 10.20 |
Once the optimized geometries of the conformers are obtained, DFT can be used to predict various spectroscopic parameters. The calculation of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion, and the calculated frequencies can be compared with experimental spectra to confirm the presence of the molecule and its specific conformation.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be predicted. These predictions are highly valuable for assigning peaks in experimental NMR spectra, which is a cornerstone of molecular structure elucidation. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.
Table 2: Predicted Spectroscopic Data for the Most Stable Conformer of this compound (Illustrative)
| Parameter | Predicted Value |
| Highest IR Frequency (N-H stretch) | ~3400 cm⁻¹ |
| ¹³C NMR Chemical Shift (Spiro-carbon) | ~60 ppm |
| ¹H NMR Chemical Shift (N-Methyl) | ~2.3 ppm |
Note: The values in this table are illustrative and based on typical ranges for similar functional groups. They are not the result of a specific DFT calculation on this compound.
DFT calculations provide a detailed picture of the electronic distribution within the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, while a small gap indicates that the molecule is more likely to be reactive.
Analysis of natural atomic charges can reveal the distribution of electron density across the atoms, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers. This information is crucial for understanding how the molecule might interact with other chemical species.
Table 3: Calculated Electronic Properties of this compound (Illustrative)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Natural Atomic Charge on N2 (methylated) | -0.45 e |
| Natural Atomic Charge on N8 | -0.52 e |
Note: This data is hypothetical and intended to illustrate the types of electronic properties that can be calculated via DFT.
Molecular Dynamics (MD) Simulations for Conformational Sampling
While DFT is excellent for studying static molecular properties, Molecular Dynamics simulations are employed to explore the dynamic behavior of a molecule over time. For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between all atoms to predict their motion.
MD simulations are particularly useful for extensive conformational sampling. By running the simulation for a sufficient length of time, it is possible to observe transitions between different conformations and to determine the probability of finding the molecule in a particular shape at a given temperature. This provides a more realistic picture of the molecule's behavior in a solution or other environments.
In Silico Modeling of Molecular Interactions (General, not biological target specific)
In silico modeling can be used to predict how this compound might interact with other molecules. This is not limited to biological targets but can also include interactions with solvents, surfaces, or other small molecules. Techniques such as molecular docking and non-covalent interaction analysis can be used to identify potential binding partners and to characterize the nature of the interactions (e.g., hydrogen bonding, van der Waals forces).
Derivatization and Functionalization Strategies for 2 Methyl 2,8 Diazaspiro 5.5 Undecane Analogues
Modification at Nitrogen Centers
The secondary amine at the 8-position and the tertiary amine at the 2-position of 2-methyl-2,8-diazaspiro[5.5]undecane exhibit different reactivities, allowing for selective modifications. The secondary amine is a key site for introducing a wide variety of substituents.
N-alkylation and N-acylation are fundamental methods for derivatizing the diazaspiro[5.5]undecane scaffold. These reactions typically occur at the more accessible and nucleophilic secondary amine.
N-Acylation: The reaction of a protected diazaspiro[5.5]undecane, such as N-Boc-3,9-diazaspiro[5.5]undecane, with acyl chlorides or anhydrides under basic conditions yields the corresponding N-acylated products. soton.ac.uk Similarly, coupling with carboxylic acids can be achieved using peptide coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). soton.ac.uk These reactions are pivotal in creating amide derivatives, which can introduce key pharmacophoric elements. soton.ac.uk
N-Alkylation: Reductive amination or direct alkylation with alkyl halides can be employed to introduce alkyl groups. For instance, N-alkylation of a protected 3,9-diazaspiro[5.5]undecane with substituted benzyl (B1604629) bromides has been successfully demonstrated. soton.ac.uk This strategy allows for the introduction of various aryl and alkyl substituents, modifying the steric and electronic properties of the scaffold.
| Reaction Type | Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Acylation | Acyl Chlorides (RCOCl) | Et3N, CH2Cl2, rt | N-Acyl-diazaspiro[5.5]undecane | soton.ac.uk |
| N-Acylation | Anhydrides ((RCO)2O) | Et3N, CH2Cl2, rt | N-Acyl-diazaspiro[5.5]undecane | soton.ac.uk |
| N-Acylation | Carboxylic Acids (RCOOH) | HBTU, Et3N, CH2Cl2, rt | N-Amide-diazaspiro[5.5]undecane | soton.ac.uk |
| N-Alkylation | Benzyl Bromides (ArCH2Br) | Base, Solvent | N-Benzyl-diazaspiro[5.5]undecane | soton.ac.uk |
The selective functionalization of the two nitrogen atoms necessitates the use of protecting groups. organic-chemistry.org An orthogonal protecting group strategy allows for the deprotection of one group while leaving another intact, enabling stepwise modifications. organic-chemistry.org
The most common protecting group for the amine functionality in this context is the tert-butyloxycarbonyl (Boc) group. soton.ac.ukacs.org The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like methanol (B129727) or dichloromethane. soton.ac.ukacs.org
Other protecting groups commonly used for amines include:
Carbobenzyloxy (Cbz): Removed by hydrogenolysis (e.g., H₂, Pd/C). acs.org
Fluorenylmethyloxycarbonyl (Fmoc): Removed under basic conditions (e.g., piperidine). organic-chemistry.org
A "protecting group swap" can also be performed. For example, a Boc-protected amine can be treated with trifluoroacetic anhydride (B1165640) to form a more stable trifluoroacetamide, followed by the acidic removal of the Boc group from the other nitrogen. soton.ac.uk This allows for further chemistry at the newly deprotected site.
| Protecting Group | Abbreviation | Deprotection Conditions | Reference |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) | soton.ac.ukacs.org |
| Carbobenzyloxy | Cbz | Hydrogenolysis (H₂, Pd/C) | acs.org |
| Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) | organic-chemistry.org |
| Benzyl | Bn | Hydrogenolysis | libretexts.org |
Functionalization of Carbon Framework
Modifying the carbon skeleton of the this compound scaffold introduces structural complexity and allows for the fine-tuning of the molecule's three-dimensional shape. bldpharm.com
Achieving regioselective functionalization on the carbon framework is a significant synthetic challenge. mdpi.com This involves activating specific C-H bonds to introduce new substituents at desired positions. While direct C-H functionalization on the 2,8-diazaspiro[5.5]undecane core is not widely reported, related strategies on similar scaffolds provide a blueprint. For instance, a divergent synthesis has been developed for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and their corresponding undecan-2-ones. researchgate.net This methodology allows for the introduction of various substituents, such as butyl, phenyl, and propoxyl groups, at specific carbon positions within the spirocyclic system. researchgate.net Such strategies are key to creating analogues with precisely controlled substitution patterns.
Diversity-Oriented Synthesis (DOS) is a powerful strategy for generating libraries of structurally complex and diverse small molecules for biological screening. cam.ac.ukpitt.edu The this compound scaffold is an excellent starting point for DOS due to its rigid, three-dimensional structure. By applying a series of branching reaction pathways, a single starting scaffold can be elaborated into a multitude of distinct molecular architectures. An approach could involve the orthogonal combination of different catalytic methods, such as organocatalysis and metal catalysis, to build complexity and diversity in a stepwise or one-pot fashion. cam.ac.uk This allows for the efficient exploration of the chemical space around the core spirocycle.
Synthesis of Spirocyclic Scaffolds with Orthogonal Diversification Sites
A sophisticated approach in medicinal chemistry involves designing core scaffolds that possess multiple, orthogonally reactive sites. researchgate.netku.edu This means that each site can be chemically modified without affecting the others, allowing for the systematic and independent introduction of various functional groups. researchgate.net
The synthesis of diazaspiro[5.5]undecane analogues can be designed to incorporate two or more points of orthogonal diversification. ku.edu For example, a synthetic route could yield a scaffold containing a protected secondary amine and a functional group on the carbon framework, such as a hydroxyl or carboxyl group, which is also protected. The protecting groups would be chosen such that they can be removed under different, non-interfering conditions (e.g., an acid-labile Boc group on the nitrogen and a base-labile ester on the carbon framework). This design enables the creation of large compound libraries via parallel synthesis, where different building blocks are systematically attached at each diversification site, rapidly generating a wide array of analogues for structure-activity relationship (SAR) studies. researchgate.netku.edu
Academic Research Applications As a Chemical Scaffold
Contribution to the Exploration of Chemical Space
The exploration of chemical space is a critical endeavor in drug discovery, aiming to identify novel molecular architectures with desirable biological activities. The 2-Methyl-2,8-diazaspiro[5.5]undecane scaffold makes a significant contribution to this exploration primarily due to its distinct three-dimensional (3D) topology. Unlike the flat, aromatic structures that have historically dominated medicinal chemistry, spirocyclic systems introduce conformational rigidity and a defined spatial arrangement of functional groups.
The spirocyclic nature of this compound, where two rings share a single carbon atom, results in a structure with greater saturation and a higher fraction of sp3-hybridized carbon atoms. This increased three-dimensionality is a highly sought-after feature in modern drug design, as it can lead to improved selectivity and better physicochemical properties. The methyl group at the 2-position further enhances its structural uniqueness, providing a specific substitution pattern that can influence its interaction with biological targets.
Table 1: Comparison of Spirocyclic vs. Acyclic and Monocyclic Scaffolds in Chemical Space Exploration
| Feature | Spirocyclic Scaffolds (e.g., this compound) | Acyclic Scaffolds | Monocyclic Aromatic Scaffolds |
|---|---|---|---|
| Dimensionality | High (3D) | High (Flexible) | Low (2D/Flat) |
| Conformational Rigidity | High | Low | High |
| sp3 Character | High | High | Low |
| Novelty | High | Low to Medium | Low |
| Potential for Selectivity | High | Low to Medium | Medium |
Design and Synthesis of Novel Chemical Libraries
The this compound scaffold is an excellent starting point for the design and synthesis of novel chemical libraries. Chemical libraries are collections of diverse compounds used in high-throughput screening to identify new drug leads. The diazaspiro[5.5]undecane core offers multiple points for diversification, allowing for the creation of a large number of analogs from a single, common intermediate.
The two nitrogen atoms within the scaffold, at positions 2 and 8, are key handles for chemical modification. The secondary amine at the 8-position can be readily functionalized through reactions such as acylation, alkylation, and sulfonylation. The tertiary amine at the 2-position, already bearing a methyl group, is fixed, which can be an advantage in library design by reducing the number of possible isomers and simplifying the subsequent analysis of screening results. This allows for the systematic exploration of the chemical space around the core scaffold.
Table 2: Potential Diversification Points on the this compound Scaffold
| Position | Type of Atom | Potential Modifications |
|---|---|---|
| N2 | Tertiary Amine | Fixed (Methylated) |
| N8 | Secondary Amine | Alkylation, Acylation, Sulfonylation, Arylation |
| Carbon Backbone | sp3 Carbons | Introduction of substituents via more complex multi-step synthesis |
Utility in Structure-Activity Relationship (SAR) Studies for Scaffold Optimization
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The this compound scaffold is a valuable tool for conducting SAR studies. By systematically modifying the substituents on the scaffold and assessing the resulting changes in activity, researchers can identify the key structural features required for a desired biological effect.
For instance, in a hypothetical SAR study targeting a specific receptor, a library of compounds based on the this compound core could be synthesized. The substituent at the N8 position could be varied from small alkyl groups to larger aromatic moieties. The biological activity of each analog would then be measured, allowing for the development of a predictive SAR model. This information is crucial for the rational design of more potent and selective compounds. The rigid nature of the spirocyclic core helps in reducing conformational ambiguity, making the interpretation of SAR data more straightforward compared to more flexible scaffolds. soton.ac.uk
Table 3: Hypothetical Structure-Activity Relationship (SAR) Study of N8-Substituted this compound Analogs
| Compound | N8-Substituent (R) | Biological Activity (IC50, nM) |
|---|---|---|
| 1 | -H | >1000 |
| 2 | -CH3 | 500 |
| 3 | -CH2CH3 | 350 |
| 4 | -Phenyl | 100 |
| 5 | -4-Chlorophenyl | 50 |
Development of Unprecedented Ring Systems and Frameworks in Organic Synthesis
While the this compound scaffold is primarily utilized as a building block for creating libraries of substituted analogs, its rigid framework also holds potential for the development of more complex and unprecedented ring systems. Although less common, the core structure can be envisioned as a starting point for further synthetic transformations that could lead to novel polycyclic architectures.
Synthetic strategies such as ring-closing metathesis, intramolecular cyclizations, or rearrangements could potentially be applied to derivatives of this compound to construct new fused or bridged ring systems. These transformations would leverage the pre-organized three-dimensional structure of the starting material to access novel areas of chemical space. However, the current literature predominantly focuses on the functionalization of the existing scaffold rather than its use as a template for the synthesis of entirely new frameworks.
Role as a Privileged Heterocycle in Chemical Biology Tool Development
In medicinal chemistry, a "privileged structure" is a molecular scaffold that is capable of binding to multiple biological targets with high affinity. mdpi.com The diazaspiro[5.5]undecane core is considered a privileged heterocycle due to its frequent appearance in biologically active compounds. nih.govnih.govresearchgate.net This makes this compound a valuable scaffold for the development of chemical biology tools, which are small molecules used to study and manipulate biological systems.
The rigid, 3D structure of the scaffold allows for the precise positioning of functional groups in space, which can mimic the secondary structures of peptides or other biomolecules. nih.gov By attaching different pharmacophoric elements to the N8 position, a wide range of biological targets can be engaged. This versatility allows for the creation of chemical probes to investigate protein function, imaging agents to visualize cellular processes, or affinity matrices for protein purification. The inherent drug-like properties of the scaffold, such as good solubility and metabolic stability, further enhance its utility in this context. mdpi.com
Table 4: Features of this compound as a Privileged Scaffold
| Feature | Description |
|---|---|
| Structural Rigidity | The spirocyclic core has limited conformational flexibility, which reduces the entropic penalty upon binding to a target. |
| Three-Dimensionality | The non-planar structure allows for interactions with complex binding pockets that are inaccessible to flat molecules. |
| Multiple Diversification Points | The N8-position provides a convenient handle for chemical modification to target a variety of biological macromolecules. |
| Favorable Physicochemical Properties | The scaffold generally imparts good solubility and other drug-like properties to its derivatives. |
| Synthetic Accessibility | The core structure can be synthesized efficiently, allowing for the generation of diverse libraries of analogs. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methyl-2,8-diazaspiro[5.5]undecane, and how do reaction conditions impact yield and stereochemical outcomes?
- Methodological Answer : Synthesis often employs bidirectional strategies starting from chiral precursors like aspartic acid derivatives. For example, aldehyde intermediates undergo two-directional Horner-Wadsworth-Emmons olefination, followed by hydrogenation and acid-catalyzed spirocyclization . Reaction conditions (e.g., catalyst choice, temperature) critically influence stereoselectivity and yield. Optimization of Boc-deprotection steps during cyclization minimizes side reactions .
Q. How does the spirocyclic framework of this compound affect its physicochemical properties and reactivity?
- Methodological Answer : The rigid spirocyclic structure reduces conformational flexibility, enhancing metabolic stability and binding specificity. Computational studies (e.g., SAM1 calculations) reveal that nitrogen placement in the diaza rings modulates electron density, influencing nucleophilic reactivity at specific positions . Solubility is improved by substituents like methyl groups, which can be quantified via logP measurements .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments of synthetic intermediates related to this compound?
- Methodological Answer : Discrepancies in chirality (e.g., 2S,6R,8S vs. 2R,6S,8R configurations) are resolved using:
- Chiral HPLC with cellulose-based columns for enantiomer separation.
- X-ray crystallography to confirm absolute configurations of crystalline intermediates .
- NMR-based Mosher ester analysis for determining relative stereochemistry .
Q. What computational and experimental strategies optimize this compound derivatives for immunomodulatory activity?
- Methodological Answer :
- Molecular docking : Predict binding to PD-1/PD-L1 interfaces using crystal structures (PDB ID: 5J89). Substituents like acyl groups at positions 2 and 8 enhance hydrophobic interactions .
- QSAR modeling : Correlate spirocyclic ring substituents with in vitro T-cell activation data from flow cytometry assays .
- Metabolic stability assays : Use liver microsomes to prioritize derivatives with extended half-lives .
Q. What mechanistic insights explain the divergent reactivity of this compound in polymerization versus small-molecule synthesis?
- Methodological Answer : Acid-catalyzed reactions may trigger single- or double-ring opening , depending on monomer structure. For example:
- Silicon-containing analogs (e.g., 1,5,7,11-tetraoxa-6-sila-spiro[5.5]undecane) undergo ring expansion via Si-O bond cleavage, validated by activation energy calculations (DFT) and MALDI-TOF mass spectrometry .
- Hydrogen-bonding networks in the spirocyclic core stabilize transition states during nucleophilic substitutions .
Key Research Recommendations
- Stereochemical Analysis : Prioritize X-ray crystallography for ambiguous intermediates.
- Derivative Libraries : Use reductive amination or acylations to generate analogs for high-throughput screening .
- Mechanistic Studies : Apply in situ NMR to track ring-opening kinetics during polymerization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
